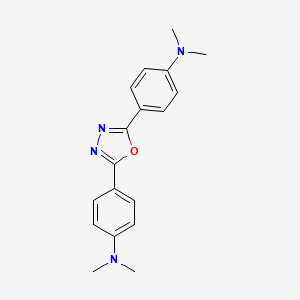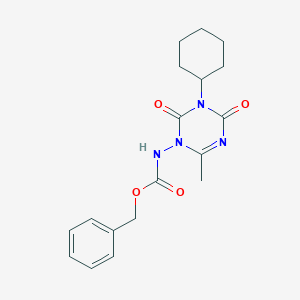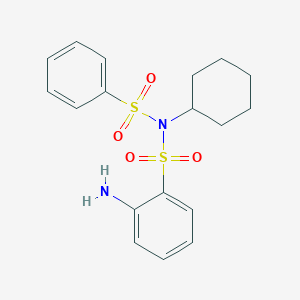![molecular formula C13H9N3O2S B8040197 3-[(2-Nitrophenyl)sulfanylamino]benzonitrile](/img/structure/B8040197.png)
3-[(2-Nitrophenyl)sulfanylamino]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Nitrophenyl)sulfanylamino]benzonitrile is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound features a nitro group (-NO2) attached to a benzene ring, which is further connected to a sulfanylamino group (-S-NH2) and a cyano group (-CN).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Nitrophenyl)sulfanylamino]benzonitrile typically involves the following steps:
Nitration: The starting material, 2-nitroaniline, undergoes nitration to introduce the nitro group at the ortho position.
Sulfanylation: The nitroaniline derivative is then treated with a sulfanylation reagent to introduce the sulfanylamino group.
Cyanation: Finally, the sulfanylamino derivative is subjected to a cyanation reaction to introduce the cyano group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-[(2-Nitrophenyl)sulfanylamino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to form an amine derivative.
Substitution: The cyano group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives and nitrate esters.
Reduction: Aniline derivatives.
Substitution: Amide and imine derivatives.
Scientific Research Applications
3-[(2-Nitrophenyl)sulfanylamino]benzonitrile has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has shown potential biological activity, making it a candidate for drug development.
Medicine: It may be used in the development of new therapeutic agents.
Industry: Its unique chemical properties make it useful in various industrial applications, such as in the production of dyes and pigments.
Mechanism of Action
The mechanism by which 3-[(2-Nitrophenyl)sulfanylamino]benzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can act as an electrophile, while the cyano group can participate in nucleophilic reactions. These interactions can lead to the modulation of biological processes and the development of therapeutic effects.
Comparison with Similar Compounds
3-[(2-Nitrophenyl)sulfanylamino]benzonitrile is unique due to its combination of nitro, sulfanylamino, and cyano groups. Similar compounds include:
2-Nitroaniline: Lacks the sulfanylamino and cyano groups.
4-Nitroaniline: Nitro group at the para position.
2-Nitrophenol: Nitro group and hydroxyl group on the benzene ring.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
3-[(2-nitrophenyl)sulfanylamino]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c14-9-10-4-3-5-11(8-10)15-19-13-7-2-1-6-12(13)16(17)18/h1-8,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACUKDVBGGZPDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SNC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
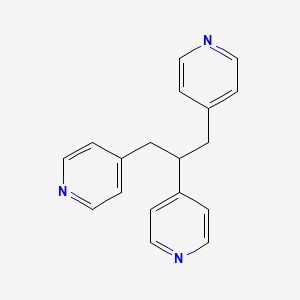
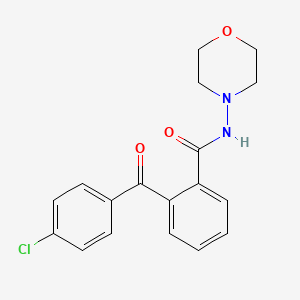
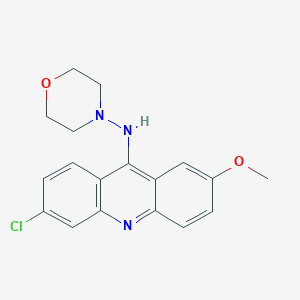
![N-[2-chloro-4-[3-chloro-4-(propanoylamino)phenyl]phenyl]propanamide](/img/structure/B8040139.png)
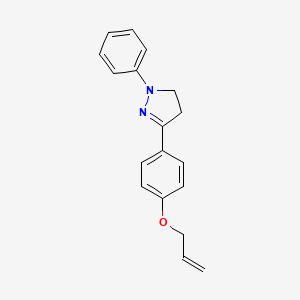
![N-[3-acetamido-4-[(E)-2-phenylethenyl]phenyl]acetamide](/img/structure/B8040150.png)
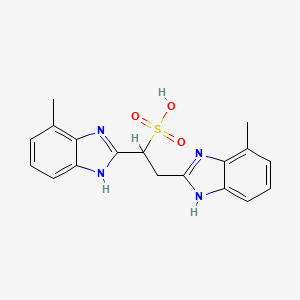
![2-Methoxyethyl 4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonate](/img/structure/B8040165.png)
![N-[4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-3-formamidophenyl]formamide](/img/structure/B8040172.png)
![N-[4-(4-formamido-2,3-dimethylphenyl)-2,3-dimethylphenyl]formamide](/img/structure/B8040184.png)
![N-[4-(4-formamido-3,5-dimethylphenyl)sulfanyl-2,6-dimethylphenyl]formamide](/img/structure/B8040188.png)
